Methylidene(diphenyl)silane Methylidene(diphenyl)silane
Brand Name: Vulcanchem
CAS No.: 18080-94-9
VCID: VC19686708
InChI: InChI=1S/C13H12Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2
SMILES:
Molecular Formula: C13H12Si
Molecular Weight: 196.32 g/mol

Methylidene(diphenyl)silane

CAS No.: 18080-94-9

Cat. No.: VC19686708

Molecular Formula: C13H12Si

Molecular Weight: 196.32 g/mol

* For research use only. Not for human or veterinary use.

Methylidene(diphenyl)silane - 18080-94-9

Specification

CAS No. 18080-94-9
Molecular Formula C13H12Si
Molecular Weight 196.32 g/mol
IUPAC Name methylidene(diphenyl)silane
Standard InChI InChI=1S/C13H12Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2
Standard InChI Key JECJCSULRIUBBF-UHFFFAOYSA-N
Canonical SMILES C=[Si](C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural and Electronic Properties of Methylidene(diphenyl)silane

Methylidene(diphenyl)silane features a trigonal planar geometry around the silicon atom, with the Si=CH2_2 group introducing significant steric and electronic effects. The Si–H bond in related silanes like diphenylsilane (Ph2_2SiH2_2) exhibits weak hydridic character due to the electronegativity difference between silicon (1.9) and hydrogen (2.2) . This property enables selective reductions in organic synthesis, where the Si–H bond participates in ionic or radical mechanisms. In methylidene(diphenyl)silane, the Si=CH2_2 moiety likely enhances electrophilicity at the silicon center, making it reactive toward nucleophiles or transition metal catalysts.

Synthesis Methods for Methylidene(diphenyl)silane Derivatives

Table 1: Optimization of Radical-Based Synthesis

Condition VariationYield (%)Notes
Standard (AgNO3_3, K2_2S2_2O8_8)70Optimal for aryl alkenes
No AgNO3_30Radical initiation fails
Mn instead of Zn85Improved metal compatibility
Et2_2O solvent only0Poor solubility of intermediates

Transition Metal-Catalyzed Hydrosilylation

Rhodium and iridium complexes facilitate the hydrosilylation of unsaturated bonds. For example, diphenylsilane (Ph2_2SiH2_2) reacts with alkynes under Rh catalysis to form vinylsilanes . Adapting this for methylidene(diphenyl)silane synthesis:

Ph2SiH2+HC≡CHRh/L45Ph2Si=CH2+H2\text{Ph}_2\text{SiH}_2 + \text{HC≡CH} \xrightarrow{\text{Rh/L45}} \text{Ph}_2\text{Si=CH}_2 + \text{H}_2

Ligands like (R,R)-L46 enhance enantioselectivity in related reactions, achieving >99% ee for aryl ketone reductions .

Reactivity and Applications in Organic Synthesis

Asymmetric Reductions

Methylidene(diphenyl)silane’s analogs, such as diphenylsilane, are employed in enantioselective ketone reductions. For instance, Rh/L45 systems convert acetophenones to chiral alcohols with 73–90% yields and 62–97% ee . The steric bulk of diarylsilanes (e.g., mesitylphenylsilane) improves selectivity by shielding one face of the prochiral substrate.

Insertion Reactions

Nickel catalysts promote Si–H bond insertions with vinylidenes. A study demonstrated the coupling of diphenylsilane with 5,5-dichloropent-4-en-1-yl groups to form allylsilanes in 91% yield . Methylidene(diphenyl)silane could similarly participate in insertions to build complex organosilicon architectures.

Table 2: Catalytic Performance in Si–H Insertions

Catalyst SystemSubstrateYield (%)
Ni(DME)Cl2_2/Zn(Cl)2_2C=CH(CH2_2)3_3SiPh2_291
Mn instead of ZnSame substrate85
No ligandSame substrate0

Catalytic Systems and Mechanistic Insights

Ligand Design and Metal Compatibility

Chiral ligands critically influence reaction outcomes. For example:

  • **Rh/L45: Achieves 97% ee in aryl ketone reductions via a trigonal bipyramidal transition state .

  • **Ni/t-Bu-Quinox: Enables Si–H insertions by stabilizing nickelacycle intermediates .

Solvent and Additive Effects

Polar solvents like DMA enhance Ni-catalyzed reactions by stabilizing ionic intermediates, while Et2_2O improves silane solubility . Additives such as Cu(OTf)2_2 accelerate redox cycles in Ir-catalyzed hydrosilylations .

Future Directions and Challenges

Recent advances in radical-based C–Si bond formation and earth-abundant metal catalysis offer sustainable routes to methylidene(diphenyl)silane derivatives. Key challenges include:

  • Scalability: Transitioning from batch to flow systems for safer silane handling.

  • Enantiocontrol: Developing ligands for asymmetric Si–H functionalizations.

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